Cas no 148763-58-0 (D-Alanine,N-[[5-[[4,6-dideoxy-4-(methylamino)-3-O-b-D-xylopyranosyl-b-D-galactopyranosyl]oxy]-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo[a]naphthacen-2-yl]carbonyl]-,(2,2-dimethyl-1-oxopropoxy)methyl ester, (5S-trans)- (9CI))

D-Alanine,N-[[5-[[4,6-dideoxy-4-(methylamino)-3-O-b-D-xylopyranosyl-b-D-galactopyranosyl]oxy]-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo[a]naphthacen-2-yl]carbonyl]-,(2,2-dimethyl-1-oxopropoxy)methyl ester, (5S-trans)- (9CI) structure
148763-58-0 structure
상품 이름:D-Alanine,N-[[5-[[4,6-dideoxy-4-(methylamino)-3-O-b-D-xylopyranosyl-b-D-galactopyranosyl]oxy]-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo[a]naphthacen-2-yl]carbonyl]-,(2,2-dimethyl-1-oxopropoxy)methyl ester, (5S-trans)- (9CI)
CAS 번호:148763-58-0
MF:C46H54N2O20
메가와트:954.922360000001
CID:145070
PubChem ID:3073451

D-Alanine,N-[[5-[[4,6-dideoxy-4-(methylamino)-3-O-b-D-xylopyranosyl-b-D-galactopyranosyl]oxy]-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo[a]naphthacen-2-yl]carbonyl]-,(2,2-dimethyl-1-oxopropoxy)methyl ester, (5S-trans)- (9CI) 화학적 및 물리적 성질

이름 및 식별자

    • D-Alanine,N-[[5-[[4,6-dideoxy-4-(methylamino)-3-O-b-D-xylopyranosyl-b-D-galactopyranosyl]oxy]-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo[a]naphthacen-2-yl]carbonyl]-,(2,2-dimethyl-1-oxopropoxy)methyl ester, (5S-trans)- (9CI)
    • LogP
    • D-Alanine,N-[[5-[[4,6-dideoxy-4-(methylamino)-3-O-b-D-xylopyranosyl-b-D-galactopyranosyl]oxy]-5,6,8,13-tetrahydro-1,6,9,14-te
    • Pradimicin A pivaloyloxymethyl ester
    • 5-{[4,6-Dideoxy-4-(methylamino)-3-O-pentopyranosylhexopyranosyl]oxy}-N-(1-{[(2,2-dimethylpropanoyl)oxy]methoxy}-1-oxopropan-2-yl)-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6,8,13-tetrahydrobenzo[a]tetracene-2-carboximidic acid
    • D-Alanine, N-((5-((4,6-dideoxy-4-(methylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (2,2-dimethyl-1-oxopropoxy)methyl ester, (5S-trans)-
    • DTXSID10933476
    • 148763-58-0
    • 인치: InChI=1S/C46H54N2O20/c1-15-9-22-28(35(55)25(15)41(59)48-16(2)42(60)64-14-65-45(61)46(4,5)6)27-20(12-21-29(36(27)56)32(52)19-10-18(62-8)11-23(49)26(19)31(21)51)33(53)39(22)67-44-38(58)40(30(47-7)17(3)66-44)68-43-37(57)34(54)24(50)13-63-43/h9-12,16-17,24,30,33-34,37-40,43-44,47,49-50,53-58H,13-14H2,1-8H3,(H,48,59)
    • InChIKey: GYCXDYUWDRPIKW-UHFFFAOYSA-N
    • 미소: COC1C=C(O)C2C(C3C=C4C(C5C(O)=C(C(NC(C(OCOC(C(C)(C)C)=O)=O)C)=O)C(C)=CC=5C(C4O)OC4OC(C)C(NC)C(OC5OCC(O)C(O)C5O)C4O)=C(O)C=3C(=O)C=2C=1)=O

계산된 속성

  • 정밀분자량: 954.327
  • 동위원소 질량: 954.327
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 10
  • 수소 결합 수용체 수량: 21
  • 중원자 수량: 68
  • 회전 가능한 화학 키 수량: 14
  • 복잡도: 1850
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 12
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.1
  • 토폴로지 분자 극성 표면적: 336Ų

실험적 성질

  • 밀도: 1.57
  • 비등점: 1119.2°C at 760 mmHg
  • 플래시 포인트: 630.7°C
  • 굴절률: 1.683

D-Alanine,N-[[5-[[4,6-dideoxy-4-(methylamino)-3-O-b-D-xylopyranosyl-b-D-galactopyranosyl]oxy]-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo[a]naphthacen-2-yl]carbonyl]-,(2,2-dimethyl-1-oxopropoxy)methyl ester, (5S-trans)- (9CI) 관련 문헌

추천 기사

추천 공급업체
Hebei Ganmiao New material Technology Co., LTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hebei Ganmiao New material Technology Co., LTD
Hubei Cuiyuan Biotechnology Co.,Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Hubei Cuiyuan Biotechnology Co.,Ltd
Taizhou Jiayin Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Taizhou Jiayin Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Zhejiang Brunova Technology Co., Ltd.
Nanjing Jubai Biopharm
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Nanjing Jubai Biopharm